molecular formula C10H10O6 B11985145 2-(Carboxymethoxy)-4-methoxybenzoic acid CAS No. 52116-39-9

2-(Carboxymethoxy)-4-methoxybenzoic acid

Cat. No.: B11985145
CAS No.: 52116-39-9
M. Wt: 226.18 g/mol
InChI Key: YJBPCCIUOYAKPN-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-4-methoxybenzoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxymethoxy group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxymethoxy)-4-methoxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxymethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and carboxymethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In chemistry, 2-(Carboxymethoxy)-4-methoxybenzoic acid is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry to form metal complexes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It also finds applications in the development of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Carboxymethoxy)-4-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

52116-39-9

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-(carboxymethoxy)-4-methoxybenzoic acid

InChI

InChI=1S/C10H10O6/c1-15-6-2-3-7(10(13)14)8(4-6)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

YJBPCCIUOYAKPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCC(=O)O

Origin of Product

United States

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